3-chloro-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide
Übersicht
Beschreibung
3-chloro-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide is a chemical compound that has been the subject of scientific research due to its potential use as a pharmaceutical drug. This compound is also known as MK-0974 and is a selective antagonist of the calcitonin gene-related peptide (CGRP) receptor.
Wirkmechanismus
The mechanism of action of 3-chloro-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide is through its selective antagonism of the CGRP receptor. CGRP is a neuropeptide that is released during migraines and is thought to play a role in the pain and inflammation associated with migraines. By blocking the CGRP receptor, MK-0974 reduces the release of CGRP and the subsequent pain and inflammation associated with migraines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide are primarily related to its selective antagonism of the CGRP receptor. By blocking the CGRP receptor, MK-0974 reduces the release of CGRP and the subsequent pain and inflammation associated with migraines. In clinical trials, MK-0974 has been shown to be effective in reducing the frequency and severity of migraines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-chloro-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide in lab experiments include its high affinity for the CGRP receptor and its effectiveness in reducing the frequency and severity of migraines. The limitations of using MK-0974 in lab experiments include the potential for off-target effects and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
For research on 3-chloro-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide include further studies on its mechanism of action, potential use in the treatment of other conditions, and optimization of its pharmacokinetic properties. Additionally, research on the safety and potential side effects of MK-0974 is needed to fully understand its potential as a pharmaceutical drug.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide has been studied for its potential use in the treatment of migraine headaches. CGRP is a neuropeptide that has been implicated in the pathophysiology of migraines, and CGRP receptor antagonists have been shown to be effective in the treatment of migraines. MK-0974 has been shown to have high affinity for the CGRP receptor and to be effective in the treatment of migraines in clinical trials.
Eigenschaften
IUPAC Name |
3-chloro-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl3NO/c1-16(10-17(16,19)20)12-5-7-14(8-6-12)21-15(22)11-3-2-4-13(18)9-11/h2-9H,10H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOABOIDBTWTDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.